Uroxanthin
Uroxanthin
Beta-indol-3-yl-glucoside is this compound belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. It is a glycoside and a member of indoles.
Brand Name:
Vulcanchem
CAS No.:
487-60-5
VCID:
VC0530613
InChI:
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2
SMILES:
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula:
C14H17NO6
Molecular Weight:
295.29 g/mol
Uroxanthin
CAS No.: 487-60-5
Inhibitors
VCID: VC0530613
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 487-60-5 |
---|---|
Product Name | Uroxanthin |
Molecular Formula | C14H17NO6 |
Molecular Weight | 295.29 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2 |
Standard InChIKey | XVARCVCWNFACQC-RKQHYHRCSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Appearance | Solid powder |
Description | Beta-indol-3-yl-glucoside is this compound belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. It is a glycoside and a member of indoles. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1H-indol-3-yl beta-glucopyranoside indican, plant |
Reference | 1: Prokopienko AJ, Nolin TD. Microbiota-derived uremic retention solutes: perpetrators of altered nonrenal drug clearance in kidney disease. Expert Rev Clin Pharmacol. 2018 Jan;11(1):71-82. doi: 10.1080/17512433.2018.1378095. Epub 2017 Sep 20. Review. PubMed PMID: 28905671. 2: Kamiński T, Michałowska M, Pawlak D. Aryl hydrocarbon receptor (AhR) and its endogenous agonist - indoxyl sulfate in chronic kidney disease. Postepy Hig Med Dosw (Online). 2017 Jul 30;71(0):624-632. Review. PubMed PMID: 28791957. 3: Gao H, Liu S. Role of uremic toxin indoxyl sulfate in the progression of cardiovascular disease. Life Sci. 2017 Sep 15;185:23-29. doi: 10.1016/j.lfs.2017.07.027. Epub 2017 Jul 25. Review. PubMed PMID: 28754616. 4: Wu CC, Hung SC, Kuo KL, Tarng DC. Impact of Indoxyl Sulfate on Progenitor Cell-Related Neovascularization of Peripheral Arterial Disease and Post-Angioplasty Thrombosis of Dialysis Vascular Access. Toxins (Basel). 2017 Jan 7;9(1). pii: E25. doi: 10.3390/toxins9010025. Review. PubMed PMID: 28067862; PubMed Central PMCID: PMC5308257. 5: Niwa T. The role of carbon adsorbent in the conservative management of chronic kidney disease. Panminerva Med. 2017 Jun;59(2):139-148. doi: 10.23736/S0031-0808.16.03272-9. Epub 2016 Dec 16. Review. PubMed PMID: 27990791. 6: Yamaguchi J, Tanaka T, Inagi R. Effect of AST-120 in Chronic Kidney Disease Treatment: Still a Controversy? Nephron. 2017;135(3):201-206. doi: 10.1159/000453673. Epub 2016 Dec 14. Review. PubMed PMID: 27960172. 7: Leong SC, Sirich TL. Indoxyl Sulfate-Review of Toxicity and Therapeutic Strategies. Toxins (Basel). 2016 Nov 30;8(12). pii: E358. Review. PubMed PMID: 27916890; PubMed Central PMCID: PMC5198552. 8: Liabeuf S, Villain C, Massy ZA. Protein-bound toxins: has the Cinderella of uraemic toxins turned into a princess? Clin Sci (Lond). 2016 Dec 1;130(23):2209-2216. Review. PubMed PMID: 27799624. 9: Tan X, Cao X, Zou J, Shen B, Zhang X, Liu Z, Lv W, Teng J, Ding X. Indoxyl sulfate, a valuable biomarker in chronic kidney disease and dialysis. Hemodial Int. 2017 Apr;21(2):161-167. doi: 10.1111/hdi.12483. Epub 2016 Sep 12. Review. PubMed PMID: 27616754. 10: Al Khodor S, Shatat IF. Gut microbiome and kidney disease: a bidirectional relationship. Pediatr Nephrol. 2017 Jun;32(6):921-931. doi: 10.1007/s00467-016-3392-7. Epub 2016 Apr 29. Review. PubMed PMID: 27129691; PubMed Central PMCID: PMC5399049. 11: Ellis RJ, Small DM, Vesey DA, Johnson DW, Francis R, Vitetta L, Gobe GC, Morais C. Indoxyl sulphate and kidney disease: Causes, consequences and interventions. Nephrology (Carlton). 2016 Mar;21(3):170-7. doi: 10.1111/nep.12580. Review. PubMed PMID: 26239363. 12: Lin CJ, Wu V, Wu PC, Wu CJ. Meta-Analysis of the Associations of p-Cresyl Sulfate (PCS) and Indoxyl Sulfate (IS) with Cardiovascular Events and All-Cause Mortality in Patients with Chronic Renal Failure. PLoS One. 2015 Jul 14;10(7):e0132589. doi: 10.1371/journal.pone.0132589. eCollection 2015. Review. PubMed PMID: 26173073; PubMed Central PMCID: PMC4501756. 13: Lekawanvijit S, Krum H. Cardiorenal syndrome: role of protein-bound uremic toxins. J Ren Nutr. 2015 Mar;25(2):149-54. doi: 10.1053/j.jrn.2014.10.009. Epub 2014 Dec 31. Review. PubMed PMID: 25556308. 14: Barisione C, Ghigliotti G, Canepa M, Balbi M, Brunelli C, Ameri P. Indoxyl sulfate: a candidate target for the prevention and treatment of cardiovascular disease in chronic kidney disease. Curr Drug Targets. 2015;16(4):366-72. Review. PubMed PMID: 25537654. 15: Barreto FC, Stinghen AE, de Oliveira RB, Franco AT, Moreno AN, Barreto DV, Pecoits-Filho R, Drüeke TB, Massy ZA. The quest for a better understanding of chronic kidney disease complications: an update on uremic toxins. J Bras Nefrol. 2014 Apr-Jun;36(2):221-35. Review. English, Portuguese. PubMed PMID: 25055363. 16: Vanholder R, Schepers E, Pletinck A, Nagler EV, Glorieux G. The uremic toxicity of indoxyl sulfate and p-cresyl sulfate: a systematic review. J Am Soc Nephrol. 2014 Sep;25(9):1897-907. doi: 10.1681/ASN.2013101062. Epub 2014 May 8. Review. PubMed PMID: 24812165; PubMed Central PMCID: PMC4147984. 17: Ito S, Yoshida M. Protein-bound uremic toxins: new culprits of cardiovascular events in chronic kidney disease patients. Toxins (Basel). 2014 Feb 20;6(2):665-78. doi: 10.3390/toxins6020665. Review. PubMed PMID: 24561478; PubMed Central PMCID: PMC3942758. 18: Stockler-Pinto MB, Fouque D, Soulage CO, Croze M, Mafra D. Indoxyl sulfate and p-cresyl sulfate in chronic kidney disease. Could these toxins modulate the antioxidant Nrf2-Keap1 pathway? J Ren Nutr. 2014 Sep;24(5):286-91. doi: 10.1053/j.jrn.2013.11.006. Epub 2014 Jan 28. Review. PubMed PMID: 24480117. 19: Niwa T. Targeting protein-bound uremic toxins in chronic kidney disease. Expert Opin Ther Targets. 2013 Nov;17(11):1287-301. doi: 10.1517/14728222.2013.829456. Epub 2013 Aug 13. Review. PubMed PMID: 23941498. 20: Watanabe H. Molecular mechanisms for uremic toxin-induced oxidative tissue damage via a cardiovascular-renal connection. Yakugaku Zasshi. 2013;133(8):889-95. Review. Japanese. PubMed PMID: 23903229. |
PubChem Compound | 258533 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume